molecular formula C17H17F3N2O2 B11616052 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B11616052
M. Wt: 338.32 g/mol
InChI Key: VSDWULKOLGYWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-oxo-2-(piperidin-1-yl)ethyl chloride with 1H-indole-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The indole moiety can interact with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl iodide
  • 2,2-Dichloro-1,1,1-trifluoroethane
  • 1,1,1-Trifluoro-2-iodoethane

Uniqueness

2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone is unique due to its combination of a trifluoromethyl group, an indole moiety, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethanone

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)16(24)13-10-22(14-7-3-2-6-12(13)14)11-15(23)21-8-4-1-5-9-21/h2-3,6-7,10H,1,4-5,8-9,11H2

InChI Key

VSDWULKOLGYWQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.